3-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-Benzodioxol-5-yl)piperazino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a combination of benzodioxole, piperazine, bromophenyl, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-yl)piperazino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Formation: The benzodioxole intermediate is then reacted with piperazine to form the benzodioxole-piperazine derivative.
Bromophenyl Addition: The bromophenyl group is introduced through a substitution reaction, typically using a brominated aromatic compound.
Pyrrole Ring Formation: The final step involves the cyclization of the intermediate to form the pyrrole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzodioxol-5-yl)piperazino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-[4-(1,3-Benzodioxol-5-yl)piperazino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of complex organic molecules with biological systems.
Industrial Applications: The compound’s unique structural properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-yl)piperazino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit kinase activity, leading to the modulation of signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Uniqueness
3-[4-(1,3-Benzodioxol-5-yl)piperazino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its benzodioxole and piperazine moieties contribute to its potential as a versatile scaffold in drug design, while the bromophenyl group enhances its reactivity in substitution reactions.
Properties
Molecular Formula |
C21H20BrN3O4 |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20BrN3O4/c22-14-1-3-15(4-2-14)25-20(26)12-17(21(25)27)24-9-7-23(8-10-24)16-5-6-18-19(11-16)29-13-28-18/h1-6,11,17H,7-10,12-13H2 |
InChI Key |
UUPDXTRFTNESQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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